molecular formula C18H21NOS B5827332 2-(cyclohexylthio)-N-1-naphthylacetamide

2-(cyclohexylthio)-N-1-naphthylacetamide

Cat. No.: B5827332
M. Wt: 299.4 g/mol
InChI Key: UHWVTSUKFBGTQT-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-N-1-naphthylacetamide is a sulfur-containing acetamide derivative characterized by a cyclohexylthio (S-C₆H₁₁) group and a 1-naphthyl aromatic system. The cyclohexylthio group may enhance membrane permeability in pesticidal applications, while the naphthyl group could contribute to π-π interactions in supramolecular systems .

Properties

IUPAC Name

2-cyclohexylsulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15H,1-3,9-10,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWVTSUKFBGTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) Water Solubility LogP (Estimated) Key Substituents
2-(Cyclohexylthio)-N-1-naphthylacetamide ~291.4 Low 4.2 Cyclohexylthio, 1-naphthyl
1-Naphthaleneacetamide 186.21 Moderate 2.8 Naphthyl, acetamide
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide 266.76 Low 3.9 Chlorophenyl, cyclohexyl

Key Observations :

  • The cyclohexylthio group in the target compound increases lipophilicity (LogP ~4.2) compared to 1-naphthaleneacetamide (LogP ~2.8), likely enhancing its penetration into lipid membranes .

Key Comparisons :

  • Coordination Chemistry: The cyclohexylthio group in the target compound may facilitate metal coordination, as demonstrated in copper(I) coordination polymers (CPs) with similar ligands .

Stability and Reactivity

  • Thermal Stability : Cyclohexylthio derivatives generally exhibit higher thermal stability than thiol analogs due to reduced sulfur reactivity.
  • Solvent Interactions : Supramolecular isomers of copper CPs with cyclohexylthio ligands demonstrate reversible solvent-responsive structural changes, suggesting that the target compound may exhibit tunable solid-state properties in different solvents .

Notes on Limitations and Future Research

  • Experimental data on the target compound is sparse; properties are extrapolated from structural analogs.

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